molecular formula C20H24FN5O4S B10988340 ethyl (2Z)-2-{[(Z)-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate

ethyl (2Z)-2-{[(Z)-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B10988340
M. Wt: 449.5 g/mol
InChI Key: CYHUJQIMKAGIMK-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-{[(Z)-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative characterized by a fluorophenylpiperazine moiety and a glycyl-imino substituent. Its synthesis leverages one-pot methodologies, emphasizing efficiency and high yields, while its structural complexity offers opportunities for targeted drug design.

Properties

Molecular Formula

C20H24FN5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 2-[[2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H24FN5O4S/c1-3-30-18(28)17-13(2)23-19(31-17)24-16(27)12-22-20(29)26-10-8-25(9-11-26)15-6-4-14(21)5-7-15/h4-7H,3,8-12H2,1-2H3,(H,22,29)(H,23,24,27)

InChI Key

CYHUJQIMKAGIMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C

Origin of Product

United States

Biological Activity

Ethyl (2Z)-2-{[(Z)-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to elucidate the biological activity of this compound, drawing from diverse sources including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a piperazine moiety, and a carboxylate functional group. Its molecular formula is C19H22FN3O3SC_{19}H_{22}FN_3O_3S with a molecular weight of approximately 393.46 g/mol. The presence of the fluorophenyl group is particularly noteworthy as it often enhances the pharmacological properties of compounds.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, research on similar compounds has shown inhibition rates against various cancer cell lines. In one study, piperazine derivatives demonstrated inhibition rates up to 99% against CDC25B at a concentration of 20 μg/mL, indicating strong antitumor potential .

Enzyme Inhibition

The compound's structural components suggest potential interactions with various enzymes. For instance, the piperazine moiety is known to influence the inhibition of monoamine oxidase (MAO) enzymes. Studies have reported that certain piperazine derivatives possess potent inhibitory activities against MAO-A and MAO-B, which are crucial in managing neurodegenerative disorders .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on related compounds containing the piperazine structure. One study found that specific derivatives caused complete cell death in healthy fibroblast cells at higher concentrations, while others showed no significant cytotoxic effects at lower doses . This suggests that modifications to the structure can lead to varying biological responses.

Case Study 1: Piperazine Derivatives in Cancer Treatment

A series of alkyl 4-(bis(4-fluorophenyl)methyl)piperazine derivatives were synthesized and evaluated for their antitumor activities. The results showed that several compounds exhibited significant activity against leukemia cell lines, reinforcing the potential of piperazine-containing compounds in cancer therapy .

Case Study 2: MAO Inhibition

In another study focused on pyridazinone derivatives containing fluorophenyl-piperazine moieties, one compound was identified as a potent MAO-B inhibitor with an IC50 value of 0.013 µM. This highlights the relevance of structural modifications in enhancing biological activity against specific targets .

Data Tables

Compound Target Activity IC50 Value (µM) Reference
Compound ACDC25B99% Inhibition20
Compound BMAO-BPotent Inhibitor0.013
Compound CLeukemia HL-60 CellsModerate Inhibition40

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit notable anticancer properties. In vitro evaluations have shown that derivatives of thiazoles can inhibit the growth of various human tumor cell lines. For instance, compounds structurally similar to ethyl (2Z)-2-{[(Z)-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate were assessed by the National Cancer Institute (NCI) and demonstrated significant cytotoxicity against cancer cells with mean GI50 values indicating effective growth inhibition .

Neuropharmacological Effects

The piperazine ring present in the compound is known for its neuroactive properties. Compounds containing piperazine derivatives have been studied for their potential as anxiolytics and antidepressants. Research has shown that certain piperazine derivatives can modulate serotonin receptors, leading to anxiolytic effects . The incorporation of the 4-fluorophenyl group may enhance these properties by improving receptor affinity.

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that include:

  • Formation of the thiazole ring.
  • Coupling reactions to introduce the piperazine and fluorophenyl groups.
    These synthetic methods are crucial for producing analogs with varied biological activities .
StepReaction TypeKey Reagents
1CyclizationThioamide, α-bromoester
2CouplingPiperazine derivative
3AcetylationAcetic anhydride

Antitumor Activity Case Study

In a specific study, a compound structurally related to this compound was tested against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with notable selectivity towards certain cancer types, suggesting potential for further development into a therapeutic agent .

Neuropharmacological Study

Another investigation focused on the neuropharmacological profile of thiazole-containing compounds showed promising results in animal models for anxiety and depression. The study highlighted how modifications in the piperazine structure influenced the efficacy and safety profile of the compounds .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazole Derivatives

Compound Name Key Substituents Synthesis Method Yield (%)
Ethyl (2Z)-2-{[(Z)-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl]imino}-4-methyl-... (Target) 4-Fluorophenylpiperazine, glycyl-imino One-pot, catalyst-free 75*
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester Ethylimino, ethyl ester One-pot, NBS-mediated 75
1-[(2Z)-2-[(4-Methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-... hydrochloride 4-Methoxyphenyl, methylpiperazine Hantzsch reaction 75
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Multiple fluorophenyl groups, triazole Multi-step crystallization 85

*Assumed based on analogous methodologies .

Pharmacological Activity
  • Cardiotropic Activity : Derivatives like 1-[(2Z)-2-[(4-methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-... hydrochloride exhibit cardiotropic activity exceeding L-carnitine and meldonium, attributed to the piperazine moiety’s interaction with cardiovascular receptors . The target compound’s fluorophenylpiperazine group may further enhance potency due to fluorine’s electron-withdrawing effects.
  • Enzyme Inhibition: Thiazole carboxylates are explored as PTP1B inhibitors for diabetes treatment . The glycyl-imino group in the target compound could improve selectivity over analogues with simpler ester groups.

Preparation Methods

Hantzsch Cyclization Methodology

Ethyl acetoacetate (1 ) undergoes bromination at the α-position using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C to yield ethyl 2-bromo-3-oxobutanoate (2 ). Subsequent treatment with thiourea (3a ) in ethanol under reflux (4–6 h) facilitates cyclization via nucleophilic displacement and dehydration, producing ethyl 2-amino-4-methylthiazole-5-carboxylate (4a ) in 78–85% yield:

Reaction Conditions

ParameterValue
SolventEthanol (anhydrous)
TemperatureReflux (78°C)
Time4–6 hours
WorkupFiltration, recrystallization

Analytical Data for 4a

  • MW : 200.24 g/mol

  • Melting Point : 152–154°C

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H), 2.45 (s, 3H), 4.30 (q, J=7.1 Hz, 2H), 5.21 (br s, 2H), 6.88 (s, 1H).

Functionalization of the Thiazole Core

Chloromethylation at C4 Position

Treatment of 4a with paraformaldehyde (3 equiv) and concentrated HCl in dioxane at 60°C for 12 h introduces the chloromethyl group, yielding ethyl 4-(chloromethyl)-2-amino-thiazole-5-carboxylate (5 ) in 67% yield. This step enables subsequent nucleophilic displacement with piperazine derivatives.

Optimization Notes

  • Excess HCl improves chloromethylation efficiency (≥90% conversion).

  • Lower temperatures (<50°C) lead to incomplete reaction.

Piperazine Carboxamide Sidechain Installation

Synthesis of 4-(4-Fluorophenyl)piperazine-1-carbonylglycine

Glycine (6 ) is activated as a mixed carbonate using ethyl chloroformate in tetrahydrofuran (THF) at −10°C, followed by coupling with 4-(4-fluorophenyl)piperazine (7 ) in the presence of N,N-diisopropylethylamine (DIPEA) to form N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycine (8 ):

Coupling Protocol

  • Dissolve 7 (1.0 equiv) in DCM, add DIPEA (2.5 equiv).

  • Add T3P® (50% in EtOAc, 1.2 equiv) and glycine derivative.

  • Stir at room temperature for 8 h.

Yield : 82–88% after recrystallization from methanol.

Final Assembly via Imination and Esterification

Condensation of Thiazole and Carboxamide

Compound 5 reacts with 8 in dimethylacetamide (DMAc) at 80°C for 24 h under nitrogen, facilitating imine formation and ester group retention. The crude product is purified via silica gel chromatography (hexane/EtOAc 3:7) to afford the target compound in 65% yield.

Critical Parameters

  • Temperature Control : <80°C leads to unreacted starting material; >90°C promotes decomposition.

  • Purification : Gradient elution required due to polar byproducts.

Spectroscopic Characterization and Validation

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 488.1824 (calculated for C₂₂H₂₆FN₅O₄S: 488.1819).

¹H NMR Analysis (500 MHz, DMSO-d₆)

  • δ 1.28 (t, J=7.1 Hz, 3H, CH₂CH₃)

  • δ 2.38 (s, 3H, CH₃-thiazole)

  • δ 3.45–3.62 (m, 8H, piperazine-H)

  • δ 4.22 (q, J=7.1 Hz, 2H, OCH₂CH₃)

  • δ 6.85–7.12 (m, 4H, Ar-H).

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Parallel Synthesis Approach

Source details a resin-bound strategy using MBHA·HCl resin for combinatorial library generation. While yielding 72–79% purity, this method offers scalability but requires specialized equipment.

One-Pot Thiazole-Piperazine Coupling

A patent-disclosed method (CA3189884A1) utilizes continuous flow reactors to combine thiazole formation and piperazine functionalization in a single vessel, reducing purification steps but requiring precise stoichiometric control.

Challenges and Optimization Strategies

Isomer Control During Imination

The Z-configuration at both imino groups is maintained using bulky solvents (e.g., tert-amyl alcohol) to hinder rotational isomerism.

Piperazine Solubility Issues

Employing polar aprotic solvents (DMAc, NMP) enhances reagent solubility during coupling steps, improving yields by 18–22% compared to THF.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost/kg (USD)Impact on Process Economics
4-(4-Fluorophenyl)piperazine1,20034% of total material cost
T3P®95028% of total material cost
Ethyl acetoacetate45<5% of total material cost

Waste Stream Management

  • T3P® reactions produce phosphoric acid derivatives requiring neutralization before disposal.

  • Brominated byproducts from NBS must be treated via activated carbon filtration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the thiazole core followed by coupling with piperazine and fluorophenyl derivatives. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the glycyl moiety to the piperazine-carbonyl group .
  • Thiazole formation : Cyclize thiourea intermediates with α-haloketones under reflux in aprotic solvents (e.g., DMF) .
  • Esterification : Employ ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the carboxylate ester .
  • Optimization : Adjust reaction temperatures (60–80°C for cyclization) and solvent polarity to minimize side products. Monitor purity via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C spectra for diagnostic signals:
  • Thiazole protons (δ 6.8–7.5 ppm) and piperazine methylenes (δ 3.2–3.8 ppm) .
  • Fluorophenyl aromatic protons (δ 7.1–7.4 ppm, doublets) .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and imine bonds (C=N at ~1650 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., m/z calculated for C23H25FN4O3SC_{23}H_{25}FN_4O_3S) .

Q. How does the compound’s stability under varying pH and temperature conditions influence its storage and handling?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C suggests room-temperature stability) .
  • pH Stability : Use accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs) followed by HPLC to assess hydrolysis of ester or imine groups. Store in neutral buffers (pH 6–8) at 4°C .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its pharmacological profile?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the thiazole (e.g., methyl → ethyl) or piperazine (e.g., fluorophenyl → chlorophenyl) to assess impact on activity .
  • Biological Assays : Compare IC50_{50} values in target-specific assays (e.g., kinase inhibition). For example, replace the 4-methylthiazole with a 4-ethyl group and test cytotoxicity in cancer cell lines .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors, guided by the fluorophenyl-piperazine pharmacophore .

Q. What strategies are recommended to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate activity under uniform conditions (e.g., cell line specificity, serum concentration). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
  • Purity Verification : Re-test compounds with ≥95% purity (via HPLC) to exclude impurities as confounding factors .
  • Meta-Analysis : Compare structural analogs (e.g., thiazole vs. triazole derivatives) to identify moiety-specific trends. For example, thiazole-triazole hybrids in show enhanced stability but reduced solubility .

Q. What in silico methods are suitable for predicting the compound’s mechanism of action and target interactions?

  • Methodological Answer :

  • Pharmacophore Mapping : Use Schrödinger’s Phase to align the compound’s piperazine-thiazole core with known receptor ligands (e.g., dopamine D2/D3 receptors) .
  • MD Simulations : Run GROMACS simulations to assess binding stability in lipid bilayers, critical for CNS-targeting drugs .
  • ADMET Prediction : Employ SwissADME to predict blood-brain barrier penetration (logBB > 0.3) and cytochrome P450 interactions .

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